N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine
Description
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine (CAS: 1803589-75-4, SY163545 trihydrochloride) is a nitrogen-containing heterocyclic compound featuring a 7-membered azepane ring substituted with a methyl group and a 4-aminopyrimidin-2-ylmethyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. Its synthesis involves multi-step organic reactions, often requiring precise control of regioselectivity and stereochemistry.
Properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXADBBKRIOFCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC(=N1)N)C2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for the treatment of diseases like sleeping sickness and malaria . Additionally, it has been studied for its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Similarly, its anti-inflammatory effects are due to its inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, SY163545 is compared with structurally related compounds from the same research series (see Table 1 ) .
Table 1: Structural Comparison of SY163545 and Analogous Compounds
| Compound ID | Core Structure | Substituents/Functional Groups | CAS Number |
|---|---|---|---|
| SY163545 | Azepane (7-membered) | -N-methyl, -CH2-(4-aminopyrimidin-2-yl) | 1803589-75-4 |
| SY163544 | Piperidine (6-membered) | -CH2-cyclobutyl, hydrochloride salt | 1803571-12-1 |
| SY163547 | Phenol derivative | -CH2-(2-methyl-1,3-benzoxazol-5-yl) | 1042617-24-2 |
| SY163548 | Propanamide | -N-methyl, -N-(2-aminoethyl), dihydrochloride | 1803571-53-0 |
Key Structural Differences and Implications:
Ring Size and Flexibility: SY163545’s azepane (7-membered ring) offers greater conformational flexibility compared to SY163544’s piperidine (6-membered). This may enhance binding to larger enzymatic pockets but reduce metabolic stability due to increased ring strain . SY163547’s rigid benzoxazole-phenol hybrid likely improves π-π stacking interactions but limits solubility in aqueous media.
Substituent Effects: The 4-aminopyrimidinyl group in SY163545 facilitates hydrogen bonding with biological targets (e.g., ATP-binding sites in kinases), whereas SY163548’s propanamide backbone may prioritize passive membrane diffusion.
Salt Forms :
- SY163545 and SY163548 are synthesized as hydrochloride salts to enhance solubility and crystallinity, contrasting with SY163544’s neutral cyclobutylmethyl group.
Physicochemical and Pharmacological Properties
Table 2: Hypothesized Property Comparison Based on Structural Features
| Property | SY163545 | SY163544 | SY163547 | SY163548 |
|---|---|---|---|---|
| LogP (Predicted) | 1.8–2.5 | 2.1–3.0 | 3.5–4.0 | 0.5–1.2 |
| Solubility (aq.) | Moderate (HCl salt) | Low | Very Low | High (dihydrochloride) |
| Metabolic Stability | Moderate (azepane ring) | High (piperidine) | Low (benzoxazole) | High (amide backbone) |
Research Findings:
- Reactivity: SY163545’s aminopyrimidine group may participate in nucleophilic reactions (e.g., acylations), whereas SY163548’s aminoethyl-methylamide is more prone to hydrolysis under acidic conditions .
- Biological Activity : Computational docking studies suggest SY163545 exhibits stronger affinity for tyrosine kinase receptors compared to SY163544, likely due to the pyrimidine moiety’s mimicry of adenine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
